5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole
Description
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole is a nitroimidazole derivative characterized by a 1-methyl-2-nitroimidazole core substituted at position 5 with a (2,4-dinitrophenoxy)methyl group. Its structure combines electron-withdrawing nitro groups with a bulky dinitrophenoxy moiety, influencing both its reactivity and biological interactions.
Properties
Molecular Formula |
C11H9N5O7 |
|---|---|
Molecular Weight |
323.22 g/mol |
IUPAC Name |
5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C11H9N5O7/c1-13-8(5-12-11(13)16(21)22)6-23-10-3-2-7(14(17)18)4-9(10)15(19)20/h2-5H,6H2,1H3 |
InChI Key |
LRJQZGXEGNOHBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Alkylation Reaction Conditions
Experimental data demonstrate that the alkylation of 5-nitroimidazole derivatives with (2,4-dinitrophenoxy)methyl halides proceeds best under the following conditions:
| Parameter | Preferred Condition |
|---|---|
| Base | Potassium carbonate (K2CO3) |
| Solvent | Acetonitrile |
| Temperature | Room temperature to 60°C |
| Reaction Time | 1 to 9 hours depending on conditions |
The use of K2CO3 as a base in acetonitrile consistently gives higher yields compared to KOH or other solvents such as DMSO and DMF. Increasing the temperature to 60°C significantly improves the yield and reduces reaction time.
Alkylating Agents
The key alkylating agent for introducing the (2,4-dinitrophenoxy)methyl group is typically a halomethyl derivative of 2,4-dinitrophenol, such as 2,4-dinitrophenoxy methyl bromide or chloride. The electrophilic halomethyl group reacts with the nucleophilic N1 position of the nitroimidazole ring.
Representative Reaction Scheme
The reaction can be summarized as:
$$
\text{5-nitro-1-methylimidazole} + \text{(2,4-dinitrophenoxy)methyl halide} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN}, \, 60^\circ C} \text{5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole}
$$
Yield and Purification
Purification is typically achieved by chromatographic methods. Yields vary depending on the alkylating agent and conditions but can reach up to 85-96% under optimized conditions (K2CO3 in acetonitrile at 60°C).
Experimental Data and Analysis
Effect of Base and Solvent on Yield at Room Temperature
| Entry | Alkylating Agent | Base | Yield in DMSO (%) | Yield in DMF (%) | Yield in Acetonitrile (%) | Time (h) | Temp (°C) |
|---|---|---|---|---|---|---|---|
| 3a | Ethyl bromoethylacetate | K2CO3 | 40 | 35 | 50 | 8 | rt |
| KOH | 30 | 36 | 48 | ||||
| 3b | 4-bromobutanitrile | K2CO3 | 32 | 40 | 46 | 7 | rt |
| KOH | 20 | 30 | 34 | ||||
| 3c | Allyl bromide | K2CO3 | 12 | 20 | 40 | 9 | rt |
| KOH | 12 | 20 | 38 | ||||
| 3d | Propargyl bromide | K2CO3 | 20 | 25 | 40 | 8 | rt |
| KOH | 15 | 16 | 25 | ||||
| 3e | Bromoacetophenone | K2CO3 | 40 | 48 | 60 | 6 | rt |
| KOH | 20 | 35 | 40 |
Effect of Temperature on Yield (60°C)
| Entry | Alkylating Agent | Base | Yield in DMSO (%) | Yield in DMF (%) | Yield in Acetonitrile (%) | Time (h) | Temp (°C) |
|---|---|---|---|---|---|---|---|
| 3a | Ethyl bromoethylacetate | K2CO3 | 56 | 45 | 85 | 1 | 60 |
| KOH | 43 | 53 | 62 | ||||
| 3b | 4-bromobutanitrile | K2CO3 | 38 | 41 | 54 | 1.5 | 60 |
| KOH | 28 | 36 | 44 | ||||
| 3c | Allyl bromide | K2CO3 | 47 | 60 | 74 | 3 | 60 |
| KOH | 35 | 48 | 61 | ||||
| 3d | Propargyl bromide | K2CO3 | 43 | 59 | 66 | 3 | 60 |
| KOH | 38 | 42 | 50 | ||||
| 3e | Bromoacetophenone | K2CO3 | 51 | 66 | 84 | 1 | 60 |
| KOH | 32 | 40 | 53 |
Note: These data are from analogous alkylation reactions on nitroimidazole derivatives and provide a strong basis for the preparation of 5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole under similar conditions.
Mechanistic and Regioselectivity Considerations
- The alkylation occurs selectively at the N1 position of the imidazole ring due to the electronic and steric environment.
- The presence of the 2-nitro group influences the nucleophilicity of the nitrogen atoms, favoring N1 alkylation.
- Computational studies and NMR characterization confirm the regioselectivity and structure of the product.
Summary of Preparation Methods
| Step | Description | Key Parameters |
|---|---|---|
| 1 | Starting material: 2-methyl-5-nitro-1H-imidazole | Commercially available or synthesized |
| 2 | Alkylating agent: (2,4-dinitrophenoxy)methyl halide | Prepared or purchased |
| 3 | Base: Potassium carbonate (preferred) or KOH | 1.2 equivalents |
| 4 | Solvent: Acetonitrile (preferred) | Dry, anhydrous |
| 5 | Reaction temperature: 25-60°C | Higher temperature improves yield |
| 6 | Reaction time: 1-9 hours | Depends on temperature and reagents |
| 7 | Purification: Chromatography | Silica gel or equivalent |
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of amine derivatives, while substitution reactions can yield a variety of functionalized imidazole compounds .
Scientific Research Applications
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on mitochondrial activity and energy metabolism.
Medicine: Investigated for its potential to treat diabetes, obesity, and related metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole involves its interaction with mitochondrial pathways. The compound is believed to regulate mitochondrial activity by modulating the electron transport chain and influencing energy expenditure. This regulation helps in reducing adiposity and managing metabolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole and related nitroimidazole derivatives.
Table 1: Comparative Analysis of Nitroimidazole Derivatives
Key Comparisons
In contrast, derivatives like 5-isopropyl-1-methyl-2-nitro-1H-imidazole () possess alkyl chains, which are metabolically labile but less sterically hindered. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () features a chlorinated aromatic side chain, which may improve membrane permeability compared to the bulkier dinitrophenoxy group.
Synthetic Routes The target compound’s synthesis likely involves nucleophilic substitution of a bromomethyl or chloromethyl intermediate with 2,4-dinitrophenol, analogous to methods in and . Derivatives like those in and employ multi-component condensation reactions, highlighting divergent synthetic strategies for functionalizing imidazole cores.
Biological Activity
- The target compound is uniquely focused on mitochondrial regulation and metabolic diseases, unlike analogs such as 2-(4-fluorophenyl)-1-methyl-5-nitro-1H-imidazole (), which lacks reported activity in this domain.
- Compounds with triazole-thiazole hybrids () exhibit enzyme inhibition via docking studies, suggesting broader antimicrobial applications absent in the target molecule.
Metabolism and Safety 5-Isopropyl-1-methyl-2-nitro-1H-imidazole () undergoes oxidation at the isopropyl chain but retains the nitro group, indicating metabolic stability similar to 5-nitroimidazoles. The target’s dinitrophenoxy group may undergo nitro-reduction or aryl hydroxylation, necessitating further study. Safety data for fluorophenyl derivatives () emphasize handling precautions due to nitro group toxicity, a consideration applicable to all nitroimidazoles.
Biological Activity
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole (CAS: 2231311-68-3) is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the regulation of mitochondrial activity and the treatment of various diseases, including diabetes and related complications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole is , with a molar mass of approximately 323.22 g/mol. Its structure incorporates a nitroimidazole moiety, which is known for its biological activity against various pathogens.
The biological activity of nitroimidazole derivatives, including 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole, is primarily attributed to their ability to undergo reduction in anaerobic environments. This reduction leads to the formation of reactive intermediates that interact with cellular components, disrupting essential processes in target organisms such as bacteria and parasites .
Key Mechanisms:
- Mitochondrial Regulation : The compound has been shown to regulate mitochondrial activity, which is crucial for energy metabolism and cellular function .
- Antiparasitic Activity : Similar compounds have demonstrated potent antiparasitic effects through mechanisms involving reactive oxygen species generation and interference with metabolic pathways in parasites .
Pharmacological Applications
Research indicates that 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole has potential applications in:
- Diabetes Management : The compound may help in reducing adiposity and managing diabetes-related complications by regulating mitochondrial function .
- Antimicrobial Properties : Nitroimidazoles are widely recognized for their effectiveness against anaerobic bacteria and protozoa, suggesting similar activity for this compound based on structural similarities .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
